molecular formula C22H28FNO5S B2405300 4-(((3,5-Dimethoxybenzyl)oxy)methyl)-1-((4-fluorobenzyl)sulfonyl)piperidine CAS No. 1396767-98-8

4-(((3,5-Dimethoxybenzyl)oxy)methyl)-1-((4-fluorobenzyl)sulfonyl)piperidine

Cat. No.: B2405300
CAS No.: 1396767-98-8
M. Wt: 437.53
InChI Key: DSBBNEZXEPCFRV-UHFFFAOYSA-N
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Description

“4-(((3,5-Dimethoxybenzyl)oxy)methyl)-1-((4-fluorobenzyl)sulfonyl)piperidine” is a complex organic compound that features a piperidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-(((3,5-Dimethoxybenzyl)oxy)methyl)-1-((4-fluorobenzyl)sulfonyl)piperidine” typically involves multiple steps, including:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, such as the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the 3,5-Dimethoxybenzyl Group: This step may involve the reaction of the piperidine ring with 3,5-dimethoxybenzyl chloride in the presence of a base.

    Attachment of the 4-Fluorobenzylsulfonyl Group: This can be achieved through a nucleophilic substitution reaction where the piperidine derivative reacts with 4-fluorobenzylsulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) can be employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups could yield aldehydes or acids, while reduction of the sulfonyl group could produce a sulfide.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. This could provide insights into its potential as a therapeutic agent.

Medicine

In medicinal chemistry, “4-(((3,5-Dimethoxybenzyl)oxy)methyl)-1-((4-fluorobenzyl)sulfonyl)piperidine” may be investigated for its pharmacological properties, including its efficacy and safety as a drug candidate.

Industry

In the industrial sector, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of “4-(((3,5-Dimethoxybenzyl)oxy)methyl)-1-((4-fluorobenzyl)sulfonyl)piperidine” would depend on its specific interactions with molecular targets. Potential pathways could include:

    Binding to Receptors: The compound may interact with specific receptors on cell surfaces, triggering a cascade of intracellular events.

    Enzyme Inhibition: It could act as an inhibitor of certain enzymes, thereby modulating biochemical pathways.

    Signal Transduction: The compound might influence signal transduction pathways, affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((3,5-Dimethoxybenzyl)oxy)methyl)-1-((4-chlorobenzyl)sulfonyl)piperidine
  • 4-(((3,5-Dimethoxybenzyl)oxy)methyl)-1-((4-bromobenzyl)sulfonyl)piperidine
  • 4-(((3,5-Dimethoxybenzyl)oxy)methyl)-1-((4-methylbenzyl)sulfonyl)piperidine

Uniqueness

The uniqueness of “4-(((3,5-Dimethoxybenzyl)oxy)methyl)-1-((4-fluorobenzyl)sulfonyl)piperidine” lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. The presence of the fluorine atom, for example, could influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

4-[(3,5-dimethoxyphenyl)methoxymethyl]-1-[(4-fluorophenyl)methylsulfonyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FNO5S/c1-27-21-11-19(12-22(13-21)28-2)15-29-14-17-7-9-24(10-8-17)30(25,26)16-18-3-5-20(23)6-4-18/h3-6,11-13,17H,7-10,14-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSBBNEZXEPCFRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)COCC2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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